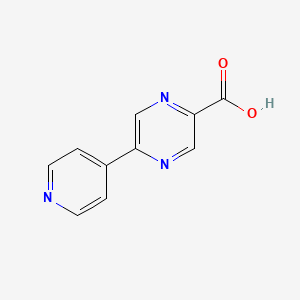
5-(Pyridin-4-yl)pyrazine-2-carboxylic acid
Cat. No. B8617499
M. Wt: 201.18 g/mol
InChI Key: ULCUOSZUOVVNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06747023B1
Procedure details


At room temperature, potassium permanganate (700 mg) and trioctylmethylammonium chloride (one drop) were dissolved in a mixed solvent of water (20 ml) and benzene (20 ml). To the resulting solution, 2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine (700 mg) was added in portions, followed by stirring at room temperature for 17 hours. After ethanol was added to the reaction mixture to decompose excess potassium permanganate, the solvent was distilled off. To the residue, water (100 ml) was added and the mixture was filtered through Celite. To the filtrate, 1N hydrochloric acid was added to adjust its pH to 6. The solvent was distilled off until the precipitation of colorless crystals. The colorless crystals were collected by filtration, whereby the title compound (491 mg, 79%) was obtained.




Name
2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine
Quantity
700 mg
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[O:7]1C=CC=[C:8]1[C:12]1[CH:17]=[N:16][C:15]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[CH:14][N:13]=1.C([OH:26])C>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.O.C1C=CC=CC=1>[N:21]1[CH:22]=[CH:23][C:18]([C:15]2[N:16]=[CH:17][C:12]([C:8]([OH:7])=[O:26])=[N:13][CH:14]=2)=[CH:19][CH:20]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C1=NC=C(N=C1)C1=CC=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 17 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, water (100 ml) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Celite
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate, 1N hydrochloric acid was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off until the precipitation of colorless crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The colorless crystals were collected by filtration, whereby the title compound (491 mg, 79%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=C(C=C1)C=1N=CC(=NC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
